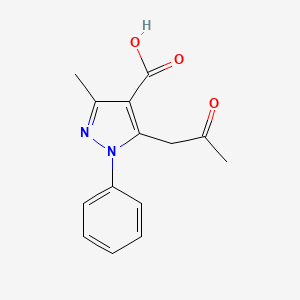

3-methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Overview

Description

Starting Materials: The pyrazole intermediate and an acylating agent such as acetyl chloride.

Reaction Conditions: The reaction is performed in the presence of a base like pyridine to neutralize the hydrochloric acid byproduct.

Carboxylation

Starting Materials: The intermediate compound and carbon dioxide.

Reaction Conditions: The reaction is typically conducted under high pressure and temperature to ensure the incorporation of the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by functionalization to introduce the desired substituents.

-

Formation of the Pyrazole Ring

Starting Materials: Hydrazine and an appropriate 1,3-diketone.

Reaction Conditions: The reaction is usually carried out in an acidic or basic medium, often using ethanol as a solvent. The mixture is heated under reflux to facilitate ring closure.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Conditions: Reactions are typically carried out in acidic or neutral media.

Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the specific site of oxidation.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Conditions: Reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).

Products: Reduction can convert ketones to alcohols or carboxylic acids to primary alcohols.

-

Substitution

Reagents: Nucleophiles such as amines or alkoxides.

Conditions: Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Products: Substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

Chemistry

In chemistry, 3-methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests possible interactions with enzymes and receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic properties. The pyrazole ring is a common motif in pharmaceuticals, and modifications of this compound could lead to new treatments for diseases such as cancer, inflammation, and infections.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Lacks the 2-oxopropyl group, resulting in different reactivity and applications.

5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but without the methyl group, affecting its chemical properties.

3-methyl-5-(2-oxopropyl)-1H-pyrazole-4-carboxylic acid: Lacks the phenyl group, leading to different biological activity.

Uniqueness

The presence of both the 2-oxopropyl and phenyl groups in 3-methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid imparts unique chemical and biological properties

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for ongoing research and development.

Biological Activity

3-Methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (commonly referred to as compound 1) is a pyrazole derivative that has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of compound 1 is C14H14N2O3, with a molecular weight of 254.27 g/mol. The structure features a pyrazole ring substituted with a phenyl group and a carboxylic acid moiety, which is essential for its biological activity.

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 1 have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a study comparing various pyrazole derivatives, compound 1 was found to reduce TNF-α levels by approximately 70% at a concentration of 10 µM, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

Compound 1 has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for compound 1 was determined to be around 32 µg/mL against these pathogens, suggesting its potential utility in treating bacterial infections .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been explored extensively. Compound 1 exhibited cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. In one study, treatment with compound 1 resulted in a dose-dependent reduction in cell viability, with IC50 values ranging from 5 to 15 µM depending on the cell line tested .

Synthesis

The synthesis of compound 1 typically involves the reaction of appropriate hydrazones with acetic anhydride or similar reagents under controlled conditions. The following table summarizes different synthetic routes reported in literature:

| Synthetic Route | Reagents Used | Yield (%) |

|---|---|---|

| Hydrazone reaction | Acetic anhydride | 85 |

| Cyclization method | Ethyl acetoacetate | 75 |

| Condensation reaction | Phenylacetic acid | 80 |

Case Study: Anti-inflammatory Effects

In a controlled experiment involving carrageenan-induced paw edema in rats, administration of compound 1 resulted in a significant reduction in edema compared to the control group. The study recorded a reduction of up to 60% in paw swelling after treatment with compound 1 at a dosage of 20 mg/kg .

Case Study: Antimicrobial Efficacy

A study evaluated the efficacy of compound 1 against multi-drug resistant strains of bacteria. The results indicated that compound 1 not only inhibited bacterial growth but also showed synergistic effects when combined with standard antibiotics like amoxicillin. This combination therapy reduced the MIC values significantly, enhancing the overall antibacterial activity .

Properties

IUPAC Name |

3-methyl-5-(2-oxopropyl)-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-9(17)8-12-13(14(18)19)10(2)15-16(12)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYLAXJJWDRRNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)O)CC(=O)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351144 | |

| Record name | 3-Methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294874-70-7 | |

| Record name | 3-Methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.